
Disodium
Overview
Description
Disodium is a useful research compound. Its molecular formula is Na2 and its molecular weight is 45.9795386 g/mol. The purity is usually 95%.
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Scientific Research Applications
Pharmaceutical Applications
Disodium Levofolinate (Na-Lv)
this compound levofolinate is primarily used in oncology to enhance the efficacy of chemotherapeutic agents like fluorouracil (5-FU). It serves as a rescue agent to mitigate the toxicity of folic acid antagonists such as methotrexate. Clinical studies have demonstrated that Na-Lv can be administered simultaneously with 5-FU due to its higher solubility compared to calcium folinate, which prevents catheter clogging during infusion .
Case Study: Efficacy in Colorectal Cancer
A clinical trial investigated the pharmacokinetics and efficacy of Na-Lv in combination with 5-FU in patients with colon cancer. Results indicated that patients receiving Na-Lv showed improved plasma concentrations and reduced side effects compared to those treated with calcium formulations .
This compound Ethylenediaminetetraacetic Acid (EDTA)
this compound EDTA is a chelating agent widely used in pharmaceuticals for its ability to sequester metal ions. It has been utilized in treatments for heavy metal poisoning and is also included in formulations to stabilize active pharmaceutical ingredients by preventing metal-catalyzed degradation .
Case Study: Post-Myocardial Infarction Treatment
In a pivotal study, this compound EDTA was shown to improve cardiovascular outcomes in post-myocardial infarction patients. The trial highlighted its potential as a secondary prevention strategy, especially among diabetic patients, where it outperformed conventional therapies .
Agricultural Applications
Calcium this compound Ethylenediaminetetraacetate
This compound is recognized for its role in crop protection as a safe alternative to synthetic fungicides. Studies have shown that it can effectively reduce the incidence of plant diseases while minimizing environmental impact .
Case Study: Crop Yield Improvement
Research conducted on various crops demonstrated that applying calcium this compound ethylenediaminetetraacetate led to significant improvements in yield and health of plants under pathogen stress conditions. The compound's efficacy in enhancing plant resilience against diseases positions it as a viable option for sustainable agriculture practices .
Material Science Applications
This compound Helide
Recent studies have explored the electronic properties of this compound helide for potential applications in optoelectronic devices. The material exhibits unique band structure characteristics that make it suitable for use in semiconductors and photonic applications .
Data Table: Electronic Properties of this compound Helide
Property | Value |
---|---|
Band Gap | Direct bandgap semiconductor |
Valence Band Maximum | X point of k path |
Conduction Band Minimum | Same as VBM |
Other Notable Applications
This compound Cromoglycate
Traditionally used as a mast cell stabilizer, recent research has indicated its potential anti-tumor properties. Studies have shown that this compound cromoglycate can inhibit tumor growth and angiogenesis by affecting vascular endothelial growth factor (VEGF) expression .
Case Study: Tumor Growth Inhibition
In vitro studies using melanoma cell lines demonstrated that treatment with this compound cromoglycate resulted in reduced tumor size and altered expression of angiogenic factors, suggesting its dual role as an anti-allergic and anti-tumor agent .
Chemical Reactions Analysis
Sodium Thiosulfate (Na₂S₂O₃) Reactions
Characteristic Reactivity :
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Acidic Decomposition :
Produces sulfur precipitates and sulfur dioxide gas under acidic conditions .
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Oxidation by Halogens :
Reactant Product Equation Iodine (I₂) Tetrathionate ion
|
| Bromine (Br₂) | Sulfate ion |
|
Thermal Decomposition :
At 300°C:
Yields sodium sulfate and polysulfides .
High-Pressure Helium-Sodium Systems
Na₂He Synthesis :
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Conditions : >115 GPa in diamond anvil cells.
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Structure : Electride crystal with He in cubic sites and delocalized electrons .
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Stability : Thermodynamically stable under extreme pressures (~40% Earth’s core pressure) .
Sodium in Organic Reactions
While not directly this compound, sodium’s reactivity informs this compound compound behavior:
Q & A
Basic Research Questions
Q. What experimental methods are used to determine the solubility and phase behavior of disodium terephthalate in mixed solvent systems?
To study solubility and phase diagrams, researchers employ temperature-controlled gravimetry, titration, and SLE (Solid-Liquid Equilibrium) analysis. For this compound terephthalate in water-ethylene glycol mixtures, experiments are conducted across a temperature range (-25°C to 70°C) to map phase transitions. Gravimetric methods measure mass changes during solvent evaporation, while titration quantifies solute concentrations. Key findings show that ethylene glycol reduces solubility, and sodium chloride further suppresses it, but temperature has minimal impact .
Q. How can researchers ensure the purity and stability of this compound phosphate reagents in laboratory settings?
Purity verification follows pharmacopeial standards (e.g., USP-NF), where acceptable grades must contain ≥99.5% Na₂HPO₄·2H₂O or 98–102% Na₂HPO₄·12H₂O. Stability is maintained by storing this compound phosphate in airtight containers at controlled humidity and temperature (e.g., 24-month shelf life under proper conditions). Regular quality checks include X-ray diffraction for crystallinity and ICP-MS for trace metal contaminants .
Advanced Research Questions
Q. How do thermodynamic models account for interactions of this compound terephthalate with sodium chloride and ethylene glycol in complex solutions?
Thermodynamic models (e.g., eNRTL or UNIQUAC) parameterize activity coefficients and phase equilibria by incorporating ion-ion and ion-solvent interactions. For this compound terephthalate systems, models integrate sodium hydroxide dissociation, ethylene glycol’s hydrogen bonding, and sodium chloride’s salting-out effects. Validation involves comparing predicted vs. experimental solubility and boiling points (e.g., boiling point elevations up to 170°C with this compound terephthalate addition) .
Q. What methodological considerations are critical when analyzing contradictory clinical efficacy data between this compound cromoglycate and placebo?
Contradictions arise from endpoint selection (e.g., cough frequency vs. inhaler usage) and statistical power. Researchers must:
- Apply meta-analysis to aggregate data from multiple trials.
- Use sensitivity analysis to assess how endpoint inclusion affects outcomes.
For example, this compound cromoglycate’s marginal superiority over placebo in respiratory studies becomes significant only when secondary endpoints (e.g., cough scores) are included, highlighting bias risks in data interpretation .
Q. How can liquid chromatographic methods be optimized for this compound compound detection in biological matrices?
Central Composite Design (CCD) optimizes parameters like mobile phase pH and this compound tetraborate concentration. For kanamycin sulfate nanoparticle analysis, a 2-factor-3-level CCD evaluates parabolic interactions, with responses modeled via second-order polynomials. Key outputs include retention time precision and peak symmetry, validated through 13 experimental runs .
Q. What strategies mitigate risks of this compound compound misidentification in clinical research (e.g., edetate this compound vs. calcium this compound versenate)?
- Nomenclature standardization : Use full IUPAC names instead of abbreviations (e.g., "edetate this compound" vs. "EDTA").
- Protocol cross-checks : Implement dual-review systems during drug preparation and administration.
- Database alerts : Flag high-risk compounds in electronic health records. FDA advisories emphasize these steps after fatal mix-ups were reported .
Q. How are this compound-based inhibitors (e.g., carbenoxolone this compound) evaluated for enzyme specificity in biochemical assays?
For 11β-HSD inhibition studies:
- Kinetic assays : Measure IC₅₀ values using recombinant enzymes and radiolabeled substrates (e.g., corticosterone).
- Selectivity screening : Test against related enzymes (e.g., 17β-HSD) to rule off-target effects.
Carbenoxolone this compound’s >99.5% purity (HPLC-validated) ensures reliable dose-response curves .
Q. Emerging Research Directions
Q. How can this compound etidronate be leveraged as a template for novel bisphosphonate drug synthesis?
this compound etidronate’s phosphonate backbone serves as a scaffold for structural modifications. Researchers use:
- Coordination chemistry : To design metal-chelating agents for osteoporosis or imaging.
- Solid-phase synthesis : To generate derivatives with enhanced bioavailability. Recent studies highlight its potential in environmental monitoring as a phosphonate contamination marker .
Q. What advanced computational tools predict this compound compound behavior in multi-component systems?
Machine learning models trained on SLE and viscosity datasets (e.g., this compound terephthalate in NaCl-ethylene glycol) can forecast solubility and phase boundaries. Tools like COSMO-RS simulate solvent-solute interactions, reducing experimental trial runs by 30–50% .
Properties
CAS No. |
25681-79-2 |
---|---|
Molecular Formula |
Na2 |
Molecular Weight |
45.9795386 g/mol |
IUPAC Name |
sodiosodium |
InChI |
InChI=1S/2Na |
InChI Key |
QXNVGIXVLWOKEQ-UHFFFAOYSA-N |
Canonical SMILES |
[Na][Na] |
Origin of Product |
United States |
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